molecular formula C21H27N3O2 B3460705 N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide

Numéro de catalogue B3460705
Poids moléculaire: 353.5 g/mol
Clé InChI: VZERPUOZKPUTRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Mécanisme D'action

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide is a selective inhibitor of BTK, which is a key signaling molecule in BCR signaling. BTK mediates the activation of downstream signaling pathways, leading to the proliferation and survival of B-cell malignancies. Inhibition of BTK by this compound blocks BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK in preclinical models of B-cell malignancies. In addition, this compound has shown favorable pharmacokinetic properties and good oral bioavailability in preclinical studies. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of BCR signaling in B-cell malignancies. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in in vivo studies.

Orientations Futures

There are several future directions for the development of N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide. One potential direction is the evaluation of this compound in combination with other targeted therapies in clinical trials. Another potential direction is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and reduced toxicity in the treatment of B-cell malignancies.
Conclusion:
This compound is a small molecule inhibitor that targets the BTK pathway and has shown promising results in preclinical models of B-cell malignancies. The synthesis of this compound involves a multi-step process, and its mechanism of action involves the inhibition of BCR signaling and induction of apoptosis in B-cell malignancies. This compound has several advantages and limitations for lab experiments, and there are several future directions for its development.

Applications De Recherche Scientifique

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.

Propriétés

IUPAC Name

N-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-22-21(25)18-10-8-17(9-11-18)16-23-12-14-24(15-13-23)19-6-4-5-7-20(19)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERPUOZKPUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.